molecular formula C8H5Br2F3 B2406043 5-Bromo-2-(trifluoromethyl)benzyl bromide CAS No. 1214327-32-8

5-Bromo-2-(trifluoromethyl)benzyl bromide

Cat. No. B2406043
CAS RN: 1214327-32-8
M. Wt: 317.931
InChI Key: RTJDTDNOPPUSGA-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzyl bromide is a useful research chemical . It is colorless to light yellow in appearance .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)benzyl bromide involves the use of phosphorus tribromide. A solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene is added dropwise at 20°-30° C. to a solution of 14 g of o-trifluoromethylbenzyl alcohol in 80 ml of absolute toluene .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(trifluoromethyl)benzyl bromide is C8H5Br2F3 . Its molecular weight is 317.93 .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-(trifluoromethyl)benzyl bromide are typically free radical reactions . For instance, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form 5-Bromo-2-(trifluoromethyl)benzyl bromide .


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethyl)benzyl bromide is a liquid at room temperature . It has a density of 1.571 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Reactivity

5-Bromo-2-(trifluoromethyl)benzyl bromide is utilized in various chemical synthesis processes. For instance, it is used in nucleophilic trifluoromethylation reactions, where it reacts with trifluoromethyl(trimethyl)silane in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004). Additionally, its solvolytic reactivities have been studied, leading to the establishment of a new Y scale for correlating solvolytic reactivities of benzylic bromides (Liu & Sheu, 1991).

Macromolecular Chemistry

In macromolecular chemistry, 5-Bromo-2-(trifluoromethyl)benzyl bromide is utilized in the synthesis of polymers with controlled molecular architecture. It plays a role in the formation of dendritic macromolecules, contributing to the advancement of polymer science (Hawker & Fréchet, 1990).

Organic and Pharmaceutical Chemistry

Its role in organic chemistry includes the preparation of polymers and the facilitation of various organic reactions. For instance, it is involved in the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent (Yamashita et al., 1989). Furthermore, it's used in copper-mediated chemoselective trifluoromethylation at the benzylic position, which is significant in drug discovery for creating structural diversity in medicinal candidates (Kawai et al., 2011).

Enzyme Inhibition and Molecular Studies

It also finds applications in the study of enzyme inhibition and molecular interactions. For example, its derivatives have been synthesized and tested against enzymes like acetylcholinesterase, showcasing its potential in developing enzyme inhibitors (Bayrak et al., 2019).

Mechanism of Action

The mechanism of action for the reactions involving 5-Bromo-2-(trifluoromethyl)benzyl bromide is typically through free radical substitution . The benzylic position of the molecule is particularly reactive, and reactions at this position are facilitated by the stability of benzylic radicals .

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact, immediate medical attention is required . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJDTDNOPPUSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene

CAS RN

1214327-32-8
Record name 5-Bromo-2-(trifluoromethyl)benzyl bromide
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